molecular formula C7H13NO2 B555626 (R)-2-Amino-2-cyclopentylacetic acid CAS No. 2521-86-0

(R)-2-Amino-2-cyclopentylacetic acid

Cat. No.: B555626
CAS No.: 2521-86-0
M. Wt: 143,19 g/mole
InChI Key: XBPKRVHTESHFAA-ZCFIWIBFSA-N
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Description

®-2-Amino-2-cyclopentylacetic acid is a chiral amino acid derivative characterized by a cyclopentyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-cyclopentylacetic acid typically involves the following steps:

    Cyclopentylation: Introduction of the cyclopentyl group to the alpha carbon.

    Amination: Introduction of the amino group to the alpha carbon.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation and chiral resolution techniques to ensure the desired enantiomer is obtained with high purity. The use of Grignard reagents and subsequent hydrolysis is also common in large-scale production .

Types of Reactions:

    Oxidation: ®-2-Amino-2-cyclopentylacetic acid can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

®-2-Amino-2-cyclopentylacetic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Cyclopentylglycine: Similar structure but lacks the amino group.

    Cyclopentylalanine: Contains an additional methyl group compared to ®-2-Amino-2-cyclopentylacetic acid.

Uniqueness: ®-2-Amino-2-cyclopentylacetic acid is unique due to its specific chiral configuration and the presence of both cyclopentyl and amino groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(2R)-2-amino-2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPKRVHTESHFAA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292171
Record name (αR)-α-Aminocyclopentaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2521-86-0
Record name (αR)-α-Aminocyclopentaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2521-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Aminocyclopentaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2521-86-0
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